4-Ethenyl-1-oxidopyridin-1-ium
Description
Contextualization within Pyridine (B92270) N-Oxide Chemistry
4-Ethenyl-1-oxidopyridin-1-ium, also known as 4-vinylpyridine (B31050) N-oxide, is a heterocyclic compound belonging to the pyridine N-oxide family. These compounds are characterized by a dative bond between the nitrogen atom of the pyridine ring and an oxygen atom. nih.gov This N-O moiety significantly alters the chemical and physical properties of the parent pyridine base. mdpi.com The introduction of the N-oxide group increases the polarity of the molecule, enhancing its solubility in polar solvents and its ability to form strong hydrogen bonds. nih.gov
The chemistry of pyridine N-oxides is versatile. The N-oxide group can act as an electron-donating or electron-withdrawing group depending on the reaction type, which activates the pyridine ring for both electrophilic and nucleophilic substitution. mdpi.com This dual nature makes pyridine N-oxides valuable intermediates and catalysts in a wide range of chemical transformations. mdpi.com Specifically, this compound combines the reactivity of the pyridine N-oxide core with the polymerizable ethenyl (vinyl) group, making it a monomer for the synthesis of functional polymers. hope.edu
Historical Perspective on Ethenylpyridine Derivatives in Chemical Science
In chemistry, a derivative is a compound produced from a similar compound through a chemical reaction. reagent.co.ukwikipedia.org Pyridine and its derivatives have long been fundamental building blocks in organic chemistry, with applications ranging from natural product synthesis to the development of pharmaceuticals and agrochemicals. researchgate.netsciencepublishinggroup.comresearchgate.net The study of ethenylpyridine (vinylpyridine) derivatives gained momentum in the mid-20th century, largely driven by the burgeoning field of polymer chemistry.
Early research into vinylpyridine polymers, including those derived from 4-vinylpyridine, explored their properties and potential applications. The introduction of the N-oxide functionality to the vinylpyridine structure, creating compounds like this compound, was a logical progression. Initial reports on poly(4-vinylpyridine-N-oxide) appeared in the 1960s and 1970s. hope.edu These studies primarily focused on the material properties of the resulting polymer. hope.edu Over time, the focus of research has expanded to explore the use of these derivatives in more specialized applications, such as catalysis and materials science. hope.edu
Theoretical Framework of the N-Oxide Moiety's Influence on Chemical Reactivity
The N-oxide moiety has a profound influence on the electronic structure and reactivity of the pyridine ring. The N-O bond is highly polar, with a significant dipole moment, which can be described as a dative N⁺–O⁻ bond. nih.gov This feature introduces a high degree of polarity to the molecule. nih.gov
From a theoretical standpoint, the introduction of the N-oxide group can have conflicting effects on molecular stability. Quantum chemical calculations have shown that N-oxidation can sometimes weaken the stability of nitrogen-rich heterocyclic rings by elongating chemical bonds and reducing aromaticity. researchgate.net However, the N→O bond can also stabilize molecules by eliminating the electron repulsion of nitrogen in the heterocyclic system and promoting σ-π orbital separation. researchgate.net
The reactivity of the pyridine ring is significantly altered by N-oxidation. It activates the ring toward both nucleophilic and electrophilic attack, a versatility stemming from its dual electronic nature. mdpi.com The N-oxide oxygen atom has a high electron density, making it a strong hydrogen bond acceptor. nih.gov This property is crucial in its interactions with other molecules and its role in catalysis. Furthermore, the N-oxide group can influence the reactivity of substituents on the pyridine ring. In the case of this compound, the N-oxide group modifies the electronic properties of the ethenyl group, which in turn affects its polymerization behavior and reactivity in addition reactions.
Current Landscape of Scholarly Inquiry into this compound
Current research on this compound and its corresponding polymer, poly(4-vinylpyridine N-oxide), spans several areas of chemical science. One significant area of investigation is its application in catalysis. The N-oxide functionality can act as a stabilizing ligand for transition metal catalysts or participate directly in oxidation-reduction reactions. mdpi.comhope.edu For instance, it is explored as a polymer-supported oxygen atom transfer reagent. hope.edu
The compound and its polymer are also studied in materials science. The high polarity imparted by the N-oxide group leads to interesting properties such as insolubility in most organic solvents, which is a key characteristic for developing heterogeneous materials. hope.edu Recent efforts have led to applications as dye transfer inhibitors and surfactants. hope.edu
In synthetic organic chemistry, there is ongoing interest in developing new synthetic methodologies that utilize pyridine N-oxides. acs.orgchemrxiv.org This includes photoredox-catalyzed reactions where pyridine N-oxides can generate pyridine N-oxy radicals for use in reactions like the anti-Markovnikov carbohydroxylation of olefins. acs.orgchemrxiv.org While much of the research focuses on the polymer, the monomer, this compound, remains a key building block for these advanced materials and applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
26715-00-4 |
|---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-ethenyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H7NO/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 |
InChI Key |
KRFXUBMJBAXOOZ-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=[N+](C=C1)[O-] |
Canonical SMILES |
C=CC1=CC=[N+](C=C1)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethenyl 1 Oxidopyridin 1 Ium
Direct Oxidation Routes of 4-Ethenylpyridine Precursors
The most common approach to synthesize 4-ethenyl-1-oxidopyridin-1-ium is through the direct N-oxidation of 4-ethenylpyridine (also known as 4-vinylpyridine). This method involves the use of various oxidizing agents to introduce an oxygen atom onto the nitrogen of the pyridine (B92270) ring. The choice of oxidant and reaction conditions is crucial to achieve high yields and selectivity, avoiding unwanted side reactions such as polymerization or oxidation of the vinyl group. abertay.ac.uk
Peracid-Mediated Oxidation Protocols
Peracids are widely used reagents for the N-oxidation of pyridines due to their electrophilic nature. abertay.ac.uk Meta-chloroperbenzoic acid (m-CPBA) is a common choice for this transformation. abertay.ac.uk The reaction is typically carried out in a suitable solvent, and the conditions are controlled to favor the desired N-oxidation. However, a potential side reaction with peracids is the epoxidation of the vinyl group, which can lead to the formation of 2- and 4-epoxyethylenepyridine N-oxides. abertay.ac.uk The use of aromatic peracids in nonpolar solvents can sometimes mitigate side reactions like hydrolysis. abertay.ac.uk
Hydrogen Peroxide-Based Oxidative Systems
Hydrogen peroxide (H₂O₂) is an attractive oxidizing agent due to its environmental benignity, with water being the primary byproduct. researchgate.netrsc.org The oxidation of 4-vinylpyridine (B31050) using hydrogen peroxide is often performed in the presence of an acid, such as acetic acid. This method can be effective, but the reaction conditions, including temperature and concentration, must be carefully managed to prevent vigorous reactions and ensure selectivity. abertay.ac.uk For instance, a typical procedure involves dissolving 4-vinylpyridine in a polar solvent and adding hydrogen peroxide dropwise at a controlled temperature. Complexes of polymers like poly(N-vinylpyrrolidone) and poly(4-vinylpyridine) with hydrogen peroxide have been developed as solid, safer alternatives to aqueous H₂O₂ solutions for selective oxidations. researchgate.net
Table 1: Examples of Hydrogen Peroxide-Based Oxidation Conditions
| Oxidizing System | Substrate | Solvent | Conditions | Product | Reference |
| 30% H₂O₂ | 4-vinylpyridine | Methanol or Acetonitrile | 0–5°C, then room temp for 12–24h | This compound | |
| H₂O₂ / Acetic Acid | 4-vinylpyridine | - | Controlled conditions | This compound | abertay.ac.uk |
| Poly(4-vinylpyridine)-H₂O₂ Complex | Sulfides | - | Mild conditions | Sulfoxides | researchgate.net |
This table provides examples of reaction conditions and is not an exhaustive list.
Catalytic Approaches to N-Oxidation
To enhance the efficiency and selectivity of N-oxidation, various catalytic systems have been developed. These approaches often utilize metal catalysts or molecular sieves to activate the oxidizing agent. For instance, titanium-containing molecular sieves like TS-1 and TiMCM-41 have shown excellent redox properties in catalyzing oxidation reactions with hydrogen peroxide. rsc.org These catalysts can facilitate the oxidation of pyridines with electron-donating groups, such as a vinyl group, to their corresponding N-oxides in high yields. rsc.org Another catalytic system involves the use of phosphotungstic acid with hydrogen peroxide, which has been employed in the pharmaceutical industry for the N-oxidation of alkylpyridines. tamu.edu Furthermore, catalytic enantioselective N-oxidation of substituted pyridines has been achieved using aspartic acid-containing peptides, presenting a novel route to chiral pyridine frameworks. nih.gov
Synthetic Strategies via Pyridine Ring Functionalization and Subsequent N-Oxidation
An alternative to direct oxidation involves the synthesis of a substituted pyridine ring that is later transformed into the desired 4-ethenylpyridine, followed by N-oxidation. This multi-step approach can be advantageous when the direct introduction of the vinyl group is challenging or when specific substitution patterns are required.
Introduction of the Ethenyl Group onto Pre-formed Pyridine N-Oxide Scaffolds
This strategy involves starting with a pyridine N-oxide that already possesses a suitable functional group at the 4-position, which can then be converted into an ethenyl group. While less common for the direct synthesis of this compound, this approach is a cornerstone of pyridine chemistry for creating diverse substitution patterns. semanticscholar.orgresearchgate.net For example, a Wittig reaction or similar olefination methodologies can be employed to introduce a vinyl group onto a pre-functionalized pyridine N-oxide. smolecule.com
Post-Synthetic Modification of Related Pyridine N-Oxide Derivatives
This approach involves the modification of a substituent on the pyridine N-oxide ring to form the ethenyl group. For example, a 4-ethylpyridine (B106801) N-oxide could potentially be dehydrogenated to form the 4-ethenyl derivative, although this is a challenging transformation. ontosight.ai More commonly, a functional group at the 4-position of the N-oxide can be chemically altered. For instance, a 4-formylpyridine N-oxide could undergo a Wittig reaction to yield the desired product. Another possibility is the deoxygenation of a related N-oxide to the pyridine, followed by functionalization and subsequent re-oxidation to the N-oxide. nih.govresearchgate.net
Multi-Step Synthetic Sequences Incorporating N-Oxide Formation
The synthesis of this compound, also known as 4-vinylpyridine N-oxide, typically involves the creation of the 4-vinylpyridine precursor followed by the introduction of the N-oxide group.
Condensation Reactions for Pyridine N-Oxide Construction
The construction of the core pyridine ring, which is subsequently oxidized, can be achieved through various condensation reactions. A primary industrial method for producing the 4-vinylpyridine precursor involves the condensation of 4-picoline (4-methylpyridine) with formaldehyde (B43269). wikipedia.orgchemicalbook.comontosight.ai This reaction proceeds in two main stages: an initial aldol-type condensation to form 4-pyridineethanol (B1362647), followed by a dehydration step to yield 4-vinylpyridine. ontosight.ai
Condensation: 4-Picoline reacts with formaldehyde, often in the presence of an acid catalyst like benzoic acid, to produce 4-pyridineethanol. bdmaee.net This reaction is typically carried out at elevated temperatures, for instance, between 105-110°C. google.com
Dehydration: The resulting 4-pyridineethanol is then dehydrated to form 4-vinylpyridine. ontosight.aibdmaee.net This step is often conducted under vacuum at high temperatures (140-190°C) in the presence of a dehydrating agent such as sodium hydroxide. bdmaee.net
Once 4-vinylpyridine is synthesized, the N-oxide is formed via oxidation. Common oxidizing agents for this transformation include peroxy acids, such as peracetic acid, or a combination of hydrogen peroxide and an acid like acetic acid. kaust.edu.saorgsyn.orgresearchgate.net The N-oxide group enhances the polarity of the molecule. nih.gov
Table 1: Representative Industrial Synthesis of 4-Vinylpyridine
| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Key Outcome |
| Condensation | 4-Picoline, Paraformaldehyde | Benzoic Acid | 105-120 | 4-Pyridineethanol |
| Dehydration | 4-Pyridineethanol | Sodium Hydroxide | 140-190 (under vacuum) | 4-Vinylpyridine |
Tandem Hydrogenolysis and Oxidation Pathways in Synthetic Schemes
Alternative synthetic strategies can involve tandem reactions to streamline the process. One such approach is the catalytic dehydrogenation of 4-ethylpyridine to directly form 4-vinylpyridine. kisti.re.kr This method avoids the use of formaldehyde and the intermediate alcohol step. The dehydrogenation is typically performed at high temperatures over a metal oxide catalyst. kisti.re.kr
Following the formation of 4-vinylpyridine, a subsequent oxidation step is required to produce this compound. While not a single tandem process, the sequence of dehydrogenation followed by N-oxidation represents a key pathway.
In a related context, the hydroformylation of 4-vinylpyridine has been studied, which under certain rhodium catalysis conditions, can lead to the hydrogenation product, 4-ethylpyridine, instead of the expected aldehyde. acs.orgacs.org This highlights the potential for side reactions, but also points to pathways where a precursor like 4-ethylpyridine can be generated and subsequently used in a dehydrogenation-oxidation sequence.
Application of Quaternization and Dequaternization Techniques in Pyridine N-Oxide Synthesis
Quaternization of the pyridine nitrogen atom is a fundamental reaction that can be employed to activate the pyridine ring for subsequent modifications or to directly synthesize target molecules. patsnap.com
Formation and Transformation of Pyridylethyl Quaternary Salts
The nitrogen atom in the pyridine ring possesses a basic lone pair of electrons, making it susceptible to reaction with alkylating agents to form quaternary pyridinium (B92312) salts. chemicalbook.compatsnap.com In the context of 4-vinylpyridine, the vinyl group can be introduced after the formation of a pyridinium salt, or a vinyl-substituted pyridinium salt can itself be a reactive intermediate.
For instance, a general strategy involves the quaternization of a pyridine base with agents like 2- or 4-vinylpyridine to create a pyridylethyl quaternary salt. wikipedia.org This salt can then be transformed and subsequently dequaternized to yield the desired substituted pyridine. wikipedia.org While not a direct route to this compound itself, these principles are central to the synthesis of functionalized pyridines that could be precursors.
The synthesis of related compounds, such as N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline, involves the formation of a pyridinium ion as a key step before the introduction of the vinyl group, often via a Wittig reaction. google.com
Influence of pH and Acid Catalysis in Quaternization Processes
The quaternization of pyridines is significantly influenced by the reaction conditions, particularly pH and the presence of acid catalysts. The reaction of a pyridine with an alkylating agent often proceeds more efficiently under acidic conditions. wikipedia.orgursinus.edu
The β-elimination reactions to form vinylpyridines from suitable precursors are also subject to acid-base catalysis. rsc.org Kinetic studies show that the protonated substrate can be the species that undergoes deprotonation in an E1cb mechanism, highlighting the critical role of pH control in forming the vinyl group itself. rsc.org
Table 2: Conditions for Acid-Catalyzed Quaternization of Pyridines
| Parameter | Condition | Rationale/Effect |
| pH Range | 1 - 4 | Catalyzes the reaction |
| Acid Type | Strong inorganic or organic acids (pKa < 3) | Provides the necessary acidic environment |
| Temperature | 25 - 150°C (preferably 30-60°C) | Influences reaction rate |
Principles of Sustainable Chemistry in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound to minimize environmental impact and improve safety. ontosight.ai
A key aspect of a greener synthesis is the choice of oxidizing agent for the N-oxidation step. Hydrogen peroxide (H₂O₂) is considered a green oxidant because its primary byproduct is water. nih.gov The use of H₂O₂, often in combination with acetic acid to form peracetic acid in situ, is a common method for the N-oxidation of pyridines. kaust.edu.saorgsyn.org This approach avoids the use of more hazardous and waste-generating heavy metal-based oxidants. Complexes of poly(4-vinylpyridine) with hydrogen peroxide have been prepared and utilized as solid, safe, and convenient alternatives to H₂O₂ solutions for selective oxidations. researchgate.netgoogle.com
Another principle of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste. In the synthesis of 4-vinylpyridine, catalytic dehydrogenation of 4-ethylpyridine offers an atom-economical advantage over the condensation-dehydration route. kisti.re.kr Furthermore, the development of recyclable catalysts, such as poly(4-vinylpyridine)-supported copper iodide nanoparticles, for various organic transformations showcases the move towards more sustainable catalytic systems. The use of catalysts can also enable reactions under milder conditions, reducing energy consumption. For the N-oxidation step, catalysts such as tungstic acid or phosphomolybdic acid can be used in conjunction with hydrogen peroxide to enhance the reaction rate.
Solvent choice is another critical factor in sustainable synthesis. Efforts are made to use more environmentally benign solvents or even conduct reactions under solvent-free conditions where possible.
Considerations for Scalability and Process Optimization in Research Synthesis
A primary route to this compound involves the oxidation of its precursor, 4-vinylpyridine. The selection of the oxidizing agent is a crucial decision in the process design. While potent and often efficient, some oxidizing agents used in small-scale laboratory syntheses may not be suitable for industrial production due to cost, safety concerns, or the generation of hazardous waste.
For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the N-oxidation of pyridines in a laboratory context. However, its use on a large scale can be problematic due to its potential instability and the production of m-chlorobenzoic acid as a byproduct, which requires subsequent removal. A more scalable and environmentally benign alternative is hydrogen peroxide (H₂O₂), which generates water as its only stoichiometric byproduct. The use of H₂O₂ is often coupled with a catalyst to enhance reaction rates and selectivity.
The optimization of reaction parameters is another cornerstone of developing a scalable synthesis. This includes temperature, reaction time, and the concentration of reactants and catalysts. Careful control over these variables can lead to significant improvements in yield and purity, while minimizing the formation of byproducts. For the oxidation of substituted pyridines, catalytic systems are often employed to facilitate the reaction with hydrogen peroxide.
Furthermore, the choice of solvent is critical. An ideal solvent for industrial applications should be inexpensive, non-toxic, and easily recoverable. For the N-oxidation of pyridines, aqueous conditions or the use of lower-impact organic solvents are preferable to chlorinated solvents, which are often used in lab-scale preparations.
Purification of the final product is a significant challenge in any scale-up process. The method of purification must be efficient, scalable, and capable of consistently delivering a product of the required purity. Techniques that are straightforward in the lab, such as column chromatography, are often not feasible for large-scale production. Alternative methods like crystallization, distillation, or extraction must be developed and optimized.
The development of a robust and scalable synthesis of this compound also benefits from the application of process analytical technology (PAT). Real-time monitoring of critical process parameters can provide a deeper understanding of the reaction kinetics and help to ensure consistent product quality. This data-driven approach allows for more precise control over the manufacturing process, leading to improved efficiency and reduced batch-to-batch variability.
Ultimately, the goal of process optimization is to develop a synthesis that is not only high-yielding and cost-effective but also safe and sustainable. This involves a holistic approach that considers every aspect of the chemical process, from the selection of raw materials to the final purification of the product.
Table 1: Comparison of Potential Oxidizing Agents for 4-Vinylpyridine N-Oxidation
| Oxidizing Agent | Advantages | Disadvantages | Scalability Considerations |
| m-CPBA | High reactivity, good yields at lab scale. | Expensive, potentially unstable, generates solid byproduct. | Generally not preferred for large-scale industrial synthesis due to cost and safety. |
| Hydrogen Peroxide (H₂O₂) with Catalyst | Cost-effective, environmentally friendly (water byproduct). | May require a catalyst for efficient reaction, potential for side reactions if not controlled. | Highly scalable with appropriate catalyst selection and process control. |
| Peracetic Acid | Reactive, can be used in various solvents. | Can be corrosive, potential for impurities from acetic acid. | Requires careful handling and material compatibility considerations. |
Table 2: Key Parameters for Optimization in the Synthesis of this compound
| Parameter | Importance | Optimization Goals |
| Catalyst Selection | Crucial for reactions with H₂O₂ to enhance rate and selectivity. | High activity, selectivity, stability, and recyclability. |
| Temperature | Affects reaction rate and selectivity. | Identify optimal temperature for maximum yield and minimal byproduct formation. |
| Reaction Time | Determines the extent of conversion and potential for degradation. | Minimize reaction time to improve throughput without compromising yield. |
| Solvent | Influences solubility, reaction rate, and ease of workup. | Use of safe, inexpensive, and easily recoverable solvents. |
| pH | Can affect the stability of the product and the catalyst activity. | Maintain optimal pH range for the reaction and subsequent purification. |
| Purification Method | Critical for achieving desired product purity. | Develop a scalable and efficient method such as crystallization or distillation. |
Reaction Mechanisms and Reactivity Studies of 4 Ethenyl 1 Oxidopyridin 1 Ium
Investigation of Electrophilic and Nucleophilic Aromatic Substitution Patterns
The reactivity of the pyridine (B92270) ring in 4-vinylpyridine (B31050) N-oxide towards aromatic substitution is significantly influenced by the N-oxide group. Unlike pyridine, which is highly resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom, pyridine N-oxides are considerably more reactive. wikipedia.orgbhu.ac.in The N-oxide oxygen atom can donate electron density into the ring via resonance, thereby activating the C-2 (ortho) and C-4 (para) positions towards electrophilic attack. bhu.ac.in This makes reactions like nitration and halogenation feasible, which are otherwise sluggish in pyridine itself. wikipedia.orgbhu.ac.inabertay.ac.uk For instance, nitration of pyridine N-oxide yields 4-nitropyridine (B72724) N-oxide in high yield, a reaction that provides a useful route to 4-substituted pyridines after subsequent deoxygenation. bhu.ac.inabertay.ac.uk
Conversely, the pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic substitution than benzene, particularly at the C-2 and C-4 positions. wikipedia.orgrsc.org The N-oxide group further enhances this susceptibility. The N-oxide can be activated by electrophiles (e.g., acylating or phosphorylating agents), making the ring even more electron-deficient and prone to attack by nucleophiles at the ortho and para positions. abertay.ac.ukscripps.edu This enhanced reactivity allows for the introduction of a variety of nucleophiles onto the pyridine ring, followed by the removal of the N-oxide oxygen to yield the substituted pyridine. wikipedia.org
Mechanistic Exploration of the N-Oxide Functional Group's Reactivity
The N-oxide group is the site of many of the characteristic reactions of 4-ethenyl-1-oxidopyridin-1-ium, serving as both a reactive center and a modifying group for the rest of the molecule.
Pyridine N-oxides are well-established oxygen transfer agents, capable of oxidizing a variety of substrates. rsc.orghope.edu This reactivity stems from the N-O bond, which can be cleaved to deliver an oxygen atom to substrates like phosphines, sulfides, and alkenes. The polymer form, poly(4-vinylpyridine N-oxide) (PVPNO), has been utilized as a polymer-supported oxygen atom transfer reagent. rsc.orghope.edu For example, a potent oxygen transfer agent, HOF•CH3CN, readily oxidizes the nitrogen in 4-vinylpyridine to its N-oxide, demonstrating the preference for N-oxidation over reaction with the double bond. mdpi.com
The redox behavior is also central to its catalytic applications. The N-oxide group can act as a ligand for metal ions, and the resulting complexes can participate in catalytic cycles. ontosight.ai In photoredox catalysis, pyridine N-oxides can be oxidized to form highly reactive pyridine N-oxy radicals. chemrxiv.orgacs.org These electrophilic radicals can then engage in reactions such as the anti-Markovnikov addition to olefins, a process that enables the conversion of unactivated alkenes into primary alcohols. chemrxiv.orgacs.org Mechanistic studies suggest that the reaction proceeds via the formation of an N-alkoxypyridinium intermediate, followed by nucleophilic substitution, with the N-oxide being regenerated catalytically. chemrxiv.orgacs.org
The N-O bond in pyridine N-oxides is relatively labile and can be cleaved under various conditions, including thermal, photochemical, or chemical treatment, leading to deoxygenation or rearrangement reactions. researchgate.netacs.orgnih.gov
Photochemical excitation, particularly with UV light, can induce cleavage of the N-O bond. researchgate.net In studies involving copolymers of styrene (B11656) and 4-vinylpyridine N-oxide, this photocleavage was found to be responsible for the photocrosslinking of the polymer. researchgate.net
Rearrangement reactions are also a key aspect of N-oxide chemistry. While aliphatic amine N-oxides can undergo transformations like the Meisenheimer or Cope rearrangements, aromatic N-oxides are generally more stable. acs.orgnih.gov However, under specific conditions, such as in the presence of acylating agents like acetic anhydride (B1165640) or phosphorus oxychloride, pyridine N-oxides can rearrange to form substituted pyridones or halopyridines. abertay.ac.ukscripps.edu These reactions typically proceed through an initial O-acylation or O-phosphorylation, which activates the ring for a subsequent nucleophilic attack and rearrangement.
Reactivity Profiling of the Ethenyl Moiety
The ethenyl (vinyl) group at the 4-position of the pyridine N-oxide ring provides a site for addition reactions, most notably cycloadditions and polymerization.
The ethenyl group, being an alkene, can participate in cycloaddition reactions. As a dienophile, it can undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes. The electronic nature of the pyridine N-oxide ring influences the reactivity of the vinyl group. The electron-withdrawing character of the heterocyclic ring system can enhance the dienophilic character of the ethenyl substituent. Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are a valuable strategy for constructing fused ring systems. mdpi.com
The vinyl group can also participate in 1,3-dipolar cycloadditions. For instance, the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the terminal alkyne (or alkene) functionality is a prominent example of click chemistry used to form triazole rings. iau.ir This type of reaction has been catalyzed using copper(I) supported on polymers containing vinylpyridine units. iau.irresearchgate.net While direct examples with this compound as the dipolarophile are specific, the reactivity of the vinyl group makes it a suitable candidate for such transformations.
4-Vinylpyridine N-oxide is a monomer that can be polymerized to form poly(4-vinylpyridine N-oxide) (PVPNO). ontosight.ai The polymerization typically proceeds via a free-radical mechanism. ontosight.ai This polymer is water-soluble and has been investigated for various applications due to its ability to form complexes and its redox properties. ontosight.ai
The unoxidized precursor, 4-vinylpyridine (4VP), is well-studied in polymerization. It can undergo anionic polymerization to create living polymers, which allows for the synthesis of well-defined block copolymers. acs.orgacs.orgacs.org These reactions are often conducted at low temperatures in polar aprotic solvents to prevent side reactions involving the pyridine ring. acs.org
Copolymers of 4-vinylpyridine N-oxide are also of significant interest. For example, block copolymers such as poly(styrene)-block-poly(4-vinylpyridine N-oxide) (PS-b-P4VPNO) have been synthesized by first creating the precursor block copolymer (PS-b-P4VP) via anionic polymerization and then oxidizing the P4VP block. rsc.orgdigitellinc.com The introduction of the polar N-oxide group dramatically increases the incompatibility between the blocks (as measured by the Flory-Huggins interaction parameter, χ), leading to enhanced self-assembly into well-ordered nanostructures even at low molecular weights. rsc.orgdigitellinc.com This highlights how the reactivity of the N-oxide function can be used to tune the material properties of the resulting polymers.
Data Tables
Table 1: Selected Reactions of the N-Oxide Group in Pyridine N-Oxide Derivatives
| Reaction Type | Reagent(s) | Product Type | Reference |
| Nitration | H₂SO₄, fuming HNO₃ | 4-Nitropyridine N-oxide | bhu.ac.in |
| Deoxygenation | Zinc dust | Pyridine | wikipedia.org |
| Rearrangement | Acetic Anhydride | Pyridone derivative | scripps.edu |
| Rearrangement/Chlorination | Phosphorus oxychloride (POCl₃) | 4-Chloropyridine (B1293800) N-oxide | abertay.ac.uk |
| Oxygen Transfer | HOF•CH₃CN | N-Oxidation of substrates | mdpi.com |
| Photoredox Catalysis | Photocatalyst, Light | Pyridine N-oxy radical | chemrxiv.orgacs.org |
Table 2: Polymerization and Copolymerization Data
| Polymerization Type | Monomer(s) | Key Findings | Reference(s) |
| Anionic Polymerization | 4-Vinylpyridine (4VP) | Living polymerization achieved at 0°C in pyridine/THF. | acs.org |
| Free Radical Polymerization | 4-Vinylpyridine N-oxide | Forms water-soluble poly(4-vinylpyridine N-oxide) (PVPNO). | ontosight.ai |
| Block Copolymerization (Anionic) | Styrene, 4-Vinylpyridine | Synthesis of PS-b-P4VP precursors for oxidation. | rsc.orgdigitellinc.com |
| Post-polymerization Oxidation | PS-b-P4VP, H₂O₂/Acetic Acid | Creates PS-b-P4VPNO with enhanced block incompatibility (high χ). | rsc.orgdigitellinc.com |
Radical Reactions and Spin Trapping Mechanisms in Aqueous Media
The N-oxide functional group in this compound significantly influences its reactivity, particularly in radical reactions within aqueous environments. Pyridine N-oxides can participate in single-electron transfer processes, acting as precursors to pyridine N-oxy radicals. nih.gov This reactivity is crucial in various chemical and biological systems.
Studies on poly(4-vinylpyridine-N-oxide) have shown its involvement in radical formation. nih.gov The cleavage of the N-oxide bond can be induced photochemically, leading to the formation of radical species that can initiate further reactions such as crosslinking. researchgate.net In the presence of water, the photochemical processes can be complex, with water molecules potentially forming hydrogen bonds with the pyridine ring and participating in hydrogen atom transfer. researchgate.net
The general mechanism for the generation of pyridine N-oxy radicals involves the oxidation of the pyridine N-oxide. This can be achieved through various methods, including the use of chemical oxidants or photochemical induction. epdf.pub Once formed, these oxygen-centered radicals are electrophilic and can abstract hydrogen atoms from a variety of substrates. epdf.pub
While specific studies on the spin trapping mechanisms of monomeric this compound in aqueous media are not extensively detailed in the available literature, the principles of spin trapping with related pyridine N-oxide derivatives provide insight. Nitrone spin traps derived from pyridine N-oxides are used to detect transient free radicals via electron paramagnetic resonance (EPR) spectroscopy. The reactivity of this compound itself as a radical species or its interaction with spin traps would likely be detectable by EPR, showing characteristic hyperfine splitting constants that would help identify the radical adducts formed. epdf.pubacs.org The use of a cocktail of spin traps can be a powerful method for identifying a wide range of free radicals in biological systems. acs.org
The table below summarizes the types of radical reactions involving pyridine N-oxides, which can be extrapolated to this compound.
| Reaction Type | Description | Potential Application |
| Photochemical N-O Bond Cleavage | UV irradiation leads to the homolytic cleavage of the N-oxide bond, generating a pyridinyl radical and an oxygen radical. researchgate.net | Polymer crosslinking, initiation of polymerization. |
| Hydrogen Atom Abstraction | The N-oxy radical can abstract a hydrogen atom from a substrate, generating a new radical species. epdf.pub | C-H functionalization, organic synthesis. |
| Oxygen Atom Transfer (OAT) | The N-oxide can transfer its oxygen atom to a substrate, a reaction often mediated by a metal catalyst. organicdivision.orgrsc.org | Oxidative transformations, synthesis of epoxides. |
Comparative Analysis of Hydride Transfer Pathways in Pyridine Derivatives
Hydride transfer reactions are fundamental in many chemical and biological processes. Pyridine derivatives, including N-oxides, can act as either hydride donors or acceptors depending on the reaction conditions and the nature of the substituents on the pyridine ring.
The N-oxide group in this compound is electron-withdrawing, which generally makes the pyridine ring more susceptible to nucleophilic attack and less likely to act as a hydride donor. However, in the context of certain catalytic cycles, particularly those involving metal complexes, the pyridine N-oxide can be involved in pathways that facilitate hydride transfer. For instance, in some oxidation reactions catalyzed by metal complexes supported on poly(4-vinylpyridine-N-oxide), the mechanism may involve hydride abstraction from the substrate. unicam.itresearchgate.net
A study on the oxidation of triphenylmethane (B1682552) suggests a hydride abstraction mechanism in the rate-determining step to form a carbocation intermediate. epdf.pub While this study does not specifically involve this compound, it highlights a potential pathway for related compounds. The reactivity of metal hydrides can be influenced by their interaction with Lewis acids, where the pathway can either be deprotonation of the metal hydride or hydride transfer to the Lewis acid. unicam.it
The following table provides a comparative overview of factors influencing hydride transfer in pyridine derivatives.
| Factor | Influence on Hydride Transfer | Relevance to this compound |
| N-Oxide Group | Increases the electrophilicity of the pyridine ring, favoring hydride acceptance. | The N-oxide group in this compound enhances its potential to act as a hydride acceptor. |
| Ethenyl (Vinyl) Group | The vinyl group is a conjugated system that can influence the electronic properties of the pyridine ring. | It can participate in resonance, potentially modulating the hydride accepting ability of the ring. |
| Reaction Conditions | The presence of a metal catalyst or a strong acid/base can significantly alter the hydride transfer pathway. | In catalyzed reactions, this compound could be part of a catalytic cycle involving hydride transfer. unicam.it |
| Solvent | The polarity of the solvent can affect the stability of charged intermediates formed during hydride transfer. | Aqueous media can stabilize ionic species, influencing the kinetics and thermodynamics of the reaction. |
Studies of Intramolecular Rearrangements and Tautomeric Equilibria
Aromatic N-oxides can undergo several types of intramolecular rearrangements, often promoted by heat or photochemical conditions. For pyridine N-oxides, the Boekelheide and Meisenheimer rearrangements are notable examples. nih.govacs.org
The Boekelheide rearrangement typically involves the reaction of a pyridine N-oxide with an anhydride, leading to the migration of an oxygen atom and the formation of a hydroxymethylpyridine derivative. While this rearrangement is well-documented for various pyridine N-oxides, specific studies on this compound undergoing this rearrangement are not prominent in the searched literature.
The Meisenheimer rearrangement is another characteristic reaction of N-oxides, particularly those with N-allyl or N-benzyl groups, involving a nih.govrsc.org- or epdf.pubrsc.org-sigmatropic shift. nih.gov Aromatic N-oxides like this compound are generally more stable and less prone to these types of rearrangements compared to aliphatic or benzylic N-oxides. nih.govacs.org
Photochemical rearrangements of pyridine N-oxides are also known. Irradiation can lead to the formation of various isomers, including Dewar pyridine intermediates and ring-opened products. researchgate.net Studies on copolymers of styrene and 4-vinylpyridine-N-oxide have shown that photocrosslinking occurs through the cleavage of the N-oxide bond, which can be considered a form of rearrangement at the polymer level. researchgate.net
Tautomeric equilibria are generally less relevant for this compound in its ground state as it does not possess a readily transferable proton to form a stable tautomer. Tautomerism is more significant in hydroxypyridine N-oxides, where keto-enol type tautomerism can occur.
Role as a Transient Intermediate in Complex Organic Transformations
Due to its reactivity, this compound and its polymeric form can act as a ligand, catalyst, or transient intermediate in various organic reactions. morressier.comtheinterstellarplan.com The N-oxide functionality can coordinate to metal centers, influencing the outcome of catalytic reactions. acs.orgresearchgate.net
In several oxidation reactions, poly(4-vinylpyridine-N-oxide) has been used as a support for catalysts like methyltrioxorhenium (MTO). unicam.itacs.org In these systems, the active catalytic species is often a transient complex formed between the metal oxide and the N-oxide support. These heterogeneous catalysts have shown efficiency in the epoxidation of olefins using hydrogen peroxide as an oxidant. acs.org
The monomeric this compound can also function as an additive in organic synthesis. For example, pyridine N-oxides are known to be effective additives in certain metal-catalyzed cross-coupling reactions, where they can facilitate the catalytic cycle by interacting with the metal center. rsc.org While direct evidence for this compound as a transient intermediate in a specific named organic transformation is not extensively documented in the search results, its chemical properties strongly suggest its potential to play such a role. The formation of reactive radical species from N-oxides in the presence of transition metals like Mn(IV) further points to their ability to generate transient, highly reactive intermediates. acs.org
Spectroscopic Characterization of 4 Ethenyl 1 Oxidopyridin 1 Ium and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Ethenyl-1-oxidopyridin-1-ium, ¹H, ¹³C, and ¹⁷O NMR spectroscopy each offer unique insights into its electronic and structural properties.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the pyridine (B92270) ring and the ethenyl (vinyl) group. Based on data from related pyridine N-oxide derivatives and 4-vinylpyridine (B31050), the chemical shifts can be predicted. rsc.orgnih.govchemicalbook.com The N-oxide group significantly influences the electronic environment of the pyridine ring, generally causing a downfield shift of the ring protons compared to the parent pyridine. Specifically, the protons at the 2- and 6-positions (α to the nitrogen) are deshielded due to the electron-withdrawing nature of the N-oxide group. researchgate.net The protons at the 3- and 5-positions (β to the nitrogen) are also affected, though typically to a lesser extent.
The ethenyl group gives rise to a characteristic set of signals corresponding to the vinylic protons. These typically appear as a complex multiplet system due to geminal, cis, and trans couplings. The proton attached to the same carbon as the pyridine ring (α-vinyl proton) will be a doublet of doublets, as will the two terminal vinyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2, H-6 | 8.0 - 8.3 | d | J ≈ 7-8 |
| H-3, H-5 | 7.2 - 7.5 | d | J ≈ 7-8 |
| -CH= | 6.5 - 6.8 | dd | J_trans ≈ 17, J_cis ≈ 11 |
| =CH₂ (trans) | 5.8 - 6.1 | dd | J_trans ≈ 17, J_gem ≈ 1.5 |
| =CH₂ (cis) | 5.3 - 5.6 | dd | J_cis ≈ 11, J_gem ≈ 1.5 |
Note: The predicted values are based on data from 4-vinylpyridine and various 4-substituted pyridine N-oxides. The exact values may vary depending on the solvent and other experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the four unique carbons of the pyridine ring and the two carbons of the ethenyl group. The N-oxide group causes a significant downfield shift for the C-4 carbon and a slight upfield shift for the C-2/C-6 and C-3/C-5 carbons compared to 4-vinylpyridine. rsc.orgchemicalbook.compsu.edu
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2, C-6 | 138 - 141 |
| C-3, C-5 | 125 - 128 |
| C-4 | 145 - 148 |
| -CH= | 133 - 136 |
| =CH₂ | 118 - 121 |
Note: The predicted values are based on data from 4-vinylpyridine and various 4-substituted pyridine N-oxides. The exact values may vary depending on the solvent and other experimental conditions.
¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, is a powerful technique for directly probing the oxygen atom of the N-oxide group. The chemical shift of the ¹⁷O nucleus in pyridine N-oxides is highly sensitive to the electronic environment and substitution on the pyridine ring. lmaleidykla.lt For pyridine N-oxide itself, the ¹⁷O chemical shift is observed at a specific resonance. In this compound, the ethenyl group's electronic influence would cause a shift in this resonance compared to the unsubstituted parent compound. A clear trend of increasing ¹⁷O magnetic shielding (decreasing chemical shift) is observed with an increase in the strength of hydrogen bonding to the N-oxide oxygen. lmaleidykla.lt This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding, involving the N-oxide functionality.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
The pyridine N-oxide moiety exhibits several characteristic vibrational bands. The most prominent of these is the N-O stretching vibration (ν(N-O)), which typically appears as a strong band in the IR spectrum in the region of 1200-1300 cm⁻¹. rsc.org The exact position of this band is sensitive to the electronic effects of the substituents on the pyridine ring. The presence of the electron-donating ethenyl group at the 4-position is expected to influence the position of this band. Other characteristic vibrations include the ring stretching and bending modes.
Table 3: Characteristic Infrared (IR) and Raman Bands for the Pyridine N-Oxide Moiety
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-O Stretch | 1200 - 1300 | Strong | Medium |
| Ring C-H Stretch | 3000 - 3100 | Medium | Strong |
| Ring Stretching | 1450 - 1600 | Medium-Strong | Medium-Strong |
| Ring C-H in-plane bend | 1000 - 1200 | Medium | Weak |
| Ring C-H out-of-plane bend | 750 - 900 | Strong | Weak |
The ethenyl (vinyl) group also has a set of characteristic vibrational frequencies that can be readily identified in the IR and Raman spectra of this compound. These include the C=C stretching vibration, the =C-H stretching vibrations, and various bending modes.
Table 4: Signature Infrared (IR) and Raman Frequencies for the Ethenyl Group
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| =C-H Stretch | 3010 - 3095 | Medium | Strong |
| C=C Stretch | 1630 - 1650 | Medium | Strong |
| =C-H in-plane bend (scissoring) | 1410 - 1420 | Medium | Medium |
| C-H out-of-plane bend (wagging) | 905 - 995 | Strong | Medium |
The combination of these spectroscopic techniques provides a powerful and detailed picture of the molecular structure and electronic properties of this compound. The data from NMR spectroscopy precisely maps out the carbon and proton framework, while vibrational spectroscopy confirms the presence of the key functional groups and provides insight into the bonding within the molecule.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound and its derivatives, this method provides valuable insights into the effects of the N-oxide group and the vinyl substituent on the electronic properties of the pyridine ring.
Characterization of Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of a molecule reveals the wavelengths at which it absorbs light, corresponding to the energy required to promote an electron to a higher energy orbital. In aromatic systems like pyridine, these transitions are typically π → π* and n → π* transitions. The introduction of an N-oxide group and a vinyl group significantly influences these transitions.
The N-oxide group, being a strong electron-donating group, increases the electron density of the pyridine ring. This leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to pyridine itself. The vinyl group, being a chromophore, extends the conjugation of the π-electron system. msu.edu This extended conjugation further lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at even longer wavelengths. msu.edu
For instance, the maximum absorption for 4-vinylpyridine in alcohol is observed at 242.5 nm. nih.gov The N-oxidation to form this compound is expected to shift this absorption to a longer wavelength, indicating a more delocalized π-electron system. Studies on related pyridine N-oxide derivatives show characteristic absorption bands in the UV region. For example, pyridine N-oxide itself exhibits absorption maxima that are sensitive to the solvent environment. photochemcad.com
The quaternization of poly(4-vinylpyridine) with methyl iodide leads to a noticeable bathochromic effect, with a shift in the absorption band from 206 nm to 217 nm, which is indicative of the formation of the pyridinium (B92312) cation. mdpi.com This suggests that modifications to the nitrogen atom have a pronounced effect on the electronic transitions.
Table 1: Illustrative UV-Vis Absorption Data for Related Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 4-Vinylpyridine | Alcohol | 242.5 | 13,182 | nih.gov |
| Pyridine N-oxide | Varies | Varies | Varies | photochemcad.com |
| Quaternized Poly(4-vinylpyridine) | - | 217 | - | mdpi.com |
Solvatochromic Studies and Solvent Effects on Absorption Spectra
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in compounds with a significant change in dipole moment upon electronic excitation, such as pyridine N-oxides. The highly polar N+-O- bond in this compound makes it an excellent candidate for solvatochromic studies. nih.gov
The position of the absorption bands of pyridine N-oxide and its derivatives is sensitive to the hydrogen-bond donor ability of the solvent. acs.orguchile.cl For example, 4-nitropyridine (B72724) N-oxide has been evaluated as a solvatochromic indicator, showing a linear free-energy relationship that is predominantly dependent on the Kamlet-Taft α parameter of the solvent. acs.org This indicates that hydrogen bonding between the solvent and the N-oxide oxygen atom plays a crucial role in stabilizing the ground and excited states, thereby influencing the absorption wavelength.
In protic solvents, the oxygen atom of the N-oxide can act as a hydrogen bond acceptor, leading to stabilization of the ground state and a hypsochromic shift (shift to shorter wavelengths) of the n → π* transition. Conversely, polar aprotic solvents can stabilize the excited state more than the ground state, resulting in a bathochromic shift. The study of these solvent effects provides valuable information about the nature of the electronic transitions and the solute-solvent interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. youtube.com For this compound (C₇H₇NO), the theoretical exact mass can be calculated. This precise measurement is critical for confirming the identity of the compound and distinguishing it from isomers or compounds with the same nominal mass. hud.ac.uk
The molecular weight of this compound is 121.14 g/mol . HRMS can confirm this with a high degree of accuracy, typically to within a few parts per million (ppm). youtube.com For example, in the analysis of cysteine-containing peptides, derivatization with 4-vinylpyridine followed by mass spectrometric analysis allowed for confident identification. nih.gov
Table 2: Exact Mass Data for this compound
| Property | Value |
| Molecular Formula | C₇H₇NO |
| Molecular Weight | 121.14 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C7H7NO/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 |
| InChI Key | KRFXUBMJBAXOOZ-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC=N+[O-] |
Data sourced from
Elucidation of Fragmentation Pathways
Mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS) or tandem mass spectrometry (MS/MS), can provide detailed information about the fragmentation patterns of a molecule. nd.gov The fragmentation of this compound under electron ionization or other ionization methods would likely involve characteristic losses of small neutral molecules.
For pyridine N-oxides, a common fragmentation pathway is the loss of the oxygen atom. Other potential fragmentations could involve the vinyl group, such as the loss of ethylene (B1197577) or a vinyl radical. The fragmentation of poly(4-vinylpyridine) has been studied, revealing that a primary route involves the release of the pyridine pendant group. science.gov While this is for the polymer, it provides insight into the potential fragmentation behavior of the monomer unit. The study of these pathways is essential for structural confirmation and for understanding the stability of the molecule under energetic conditions.
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to study species with unpaired electrons, such as radicals. The formation of radical intermediates of this compound can occur in various chemical reactions, particularly in redox processes or polymerization reactions. tandfonline.comnih.gov
The ESR spectra of radical anions of pyridine N-oxide and its derivatives have been observed, providing information about the distribution of the unpaired electron spin density within the molecule. tandfonline.comtandfonline.com For instance, the ESR spectrum of the pyridine N-oxide radical anion has been recorded and analyzed. tandfonline.com
Recent studies have shown that pyridine N-oxides can be used to generate N-oxy radicals through photoredox catalysis. acs.orgacs.org These radicals can then participate in various chemical transformations. The ESR spectrum of such a radical intermediate would provide crucial evidence for its formation and offer insights into its electronic structure. For example, the EPR spectra of a 2,6-dicarboxamide-substituted pyridine N-oxide covalent organic framework (COF) indicated the presence of biradical species, highlighting the role of the framework in stabilizing these radicals. rsc.org
The study of radical intermediates of this compound by ESR would be valuable for understanding its reactivity in radical polymerization and other radical-mediated reactions.
X-ray Crystallography and Solid-State Structural Determination
The solid-state architecture of pyridine N-oxide derivatives is governed by a combination of factors including the electronic nature of the substituents on the pyridine ring, and the propensity of the N-oxide group to act as a potent hydrogen and halogen bond acceptor. nih.govresearchgate.netmdpi.com The N-oxide functional group, with its polar ⁺N–O⁻ character, plays a crucial role in directing supramolecular assemblies. rsc.org
Crystal Structure of Analogs
To predict the structural properties of this compound, we can examine the crystal structures of its simple substituted analogs, such as 4-methylpyridine (B42270) N-oxide and 4-chloropyridine (B1293800) N-oxide.
4-Methylpyridine N-oxide (4-MePyO): The molecular structure of 4-MePyO has been investigated in the gas phase and solid state. nih.gov At 250 K, it crystallizes in the tetragonal space group I4₁/amd. researchgate.net The pyridine ring is planar, and the presence of the electron-donating methyl group influences the N-O bond length. nih.gov In co-crystals, such as with cobalt(II) thiocyanate, 4-methylpyridine N-oxide acts as a bridging ligand, connecting metal centers through its oxygen atom, forming layered coordination polymers. iucr.orgiucr.org
Pentachloropyridine N-oxide: This derivative crystallizes in the monoclinic space group P2₁/c. Its crystal structure is characterized by infinite ribbons formed through C-Cl···Cl halogen bonds. These ribbons are further organized into herringbone motifs by very short intermolecular N-oxide···N-oxide interactions, demonstrating the dual role of the N-oxide group and the halogen substituents in controlling the crystal packing. nih.gov
2-N-Methylamino-3-methylpyridine N-oxide (MA3MPO): This compound crystallizes in the monoclinic space group P2₁/n. Its conformation is stabilized by a strong intramolecular N–H···O hydrogen bond between the amino proton and the N-oxide oxygen. In the crystal lattice, molecules are linked by weak C–H···O hydrogen bonds, with the N-oxide oxygen atom acting as a multiple acceptor, leading to the formation of a two-dimensional network. nih.gov
Crystallographic Data for Selected Pyridine N-Oxide Derivatives
The following table summarizes key crystallographic data for several pyridine N-oxide derivatives, which serve as models for understanding the potential solid-state structure of this compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 4-Methylpyridine N-oxide (at 250K) | C₆H₇NO | Tetragonal | I4₁/amd | 7.941 | 7.941 | 19.600 | 90 | 8 | researchgate.net |
| Pentachloropyridine N-oxide | C₅Cl₅NO | Monoclinic | P2₁/c | 7.6455 | 11.2335 | 11.0964 | 99.394 | 4 | nih.gov |
| 2-N-Methylamino-3-methylpyridine N-oxide | C₇H₁₀N₂O | Monoclinic | P2₁/n | 7.5029 | 12.3969 | 8.0195 | 108.892 | 4 | nih.gov |
Intermolecular Interactions and Supramolecular Chemistry
The N-oxide group is a versatile functional group in crystal engineering. rsc.org It is a strong Lewis base and an excellent hydrogen bond acceptor. rsc.orgrsc.org
Hydrogen Bonding: The oxygen atom of the N-oxide group is a primary site for hydrogen bonding. In the crystal structures of pyridine N-oxide derivatives, C–H···O interactions are common. nih.gov In the presence of stronger hydrogen bond donors, such as carboxylic acids or amides, robust O–H···O or N–H···O synthons are formed. researchgate.netresearchgate.net For instance, the carboxamide-pyridine N-oxide heterosynthon is a reliable motif for building co-crystals. researchgate.net
Halogen Bonding: The N-oxide oxygen can also act as a halogen bond acceptor. Studies on co-crystals of methyl-substituted pyridine N-oxides with 1,ω-diiodoperfluoroalkanes show that the N-O group can be a monodentate or a bidentate halogen bond acceptor, forming C–I···O interactions. mdpi.com
Poly(4-vinylpyridine N-oxide)
While the monomeric form's crystal structure is not documented, the polymer, poly(4-vinylpyridine N-oxide) (PVPNO), has been synthesized and characterized. ontosight.aihope.edu X-ray diffraction studies of polymers like poly(4-vinylpyridine) often show a semi-crystalline nature. hope.edu The properties of PVPNO, such as its water solubility and ability to complex with metal ions, are directly related to the presence of the N-oxide groups along the polymer chain. ontosight.ai
Computational Chemistry and Theoretical Studies of 4 Ethenyl 1 Oxidopyridin 1 Ium
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the electronic structure of molecules. For 4-Ethenyl-1-oxidopyridin-1-ium, a DFT approach, such as using the B3LYP functional with a 6-311G(d,p) basis set, would be a standard method to obtain a reliable optimized geometry. researchgate.net This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding the most stable three-dimensional structure.
The key electronic properties that can be derived from DFT calculations include the distribution of atomic charges, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The N-oxide group is expected to be a strong electron-withdrawing group, significantly influencing the electronic landscape of the pyridine (B92270) ring and the ethenyl substituent. The MEP would likely show a region of high negative potential around the oxygen atom, indicating its nucleophilic character, while the pyridine ring would exhibit areas of positive potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | ~ -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 5.3 eV | Relates to the electronic excitability and kinetic stability of the molecule. |
Note: The values in this table are hypothetical and serve as illustrative examples of what would be obtained from a DFT calculation. Actual values would require a specific computational study.
Ab Initio Methods for Energetic Profiles and Spectroscopic Predictions
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate energetic and spectroscopic data. Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) could be employed for a more precise calculation of the molecule's energy. researchgate.net These methods are computationally more demanding than DFT but are often used as a benchmark.
Ab initio calculations are particularly valuable for predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Time-dependent DFT (TD-DFT) or more advanced ab initio methods can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. For pyridine N-oxide derivatives, the N-oxide group is known to influence the electronic transitions significantly. rsc.org
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and dynamic processes.
Analysis of Dynamic Behavior and Conformational Landscapes
For a relatively rigid molecule like this compound, the primary conformational flexibility would arise from the rotation around the single bond connecting the ethenyl group to the pyridine ring. An MD simulation would reveal the preferred dihedral angle and the energy barriers to rotation. This information is crucial for understanding how the molecule might interact with other molecules or surfaces. The simulation would also provide insights into the vibrational motions of the atoms around their equilibrium positions.
Simulation of Solvation Effects and Intermolecular Interactions
The behavior of a molecule is profoundly influenced by its environment, particularly in a solvent. MD simulations are an excellent tool for studying solvation. By explicitly including solvent molecules (e.g., water) in the simulation box, one can observe the formation of a solvation shell around the this compound molecule. The polar N-oxide group would be expected to form strong hydrogen bonds with protic solvents. The simulation can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Studies on related poly(vinyl pyridine) derivatives have highlighted the importance of solvation in determining their properties. researchgate.netmdpi.com
Theoretical Prediction of Reactivity and Reaction Pathway Elucidation
Computational chemistry provides powerful tools for predicting the reactivity of a molecule and for exploring the mechanisms of its reactions. By analyzing the electronic structure and simulating reaction pathways, one can gain a deeper understanding of the chemical transformations the molecule can undergo.
The frontier molecular orbitals (HOMO and LUMO) are key indicators of reactivity. The distribution of the HOMO can suggest sites susceptible to electrophilic attack, while the LUMO distribution can indicate sites prone to nucleophilic attack. For this compound, the N-oxide oxygen is expected to be a primary site for electrophilic interaction, while the pyridine ring carbons might be susceptible to nucleophilic attack. The ethenyl group offers a site for addition reactions.
Furthermore, computational methods can be used to model the transition states of potential reactions, allowing for the calculation of activation energies and reaction rates. This is invaluable for elucidating reaction mechanisms. For instance, the polymerization of 4-vinylpyridine (B31050) is a well-studied process, and theoretical calculations could shed light on the initiation and propagation steps involving the N-oxide derivative. nih.govacs.org Pyridine-N-oxides are also known to act as oxygen atom transfer reagents, a reactivity aspect that could be theoretically explored. morressier.com
Computational Modeling of Competing Reaction Mechanisms (e.g., Alder-Ene vs. Hydride Transfer)
The presence of both a pyridine N-oxide moiety and an ethenyl group in this compound opens up the possibility of competing reaction pathways. Computational modeling is an indispensable tool for dissecting these competing mechanisms and predicting the likely product distribution under various conditions.
For instance, in reactions with suitable partners, the ethenyl group could potentially undergo an Alder-ene reaction , a pericyclic reaction involving an alkene with an allylic hydrogen (the ene), and a compound with a multiple bond (the enophile). Alternatively, the pyridine N-oxide ring system could facilitate a hydride transfer reaction, given its electronic properties.
Computational studies would involve calculating the energy profiles for both the Alder-ene and hydride transfer pathways. By comparing the activation energy barriers for the key steps in each mechanism, researchers can determine which pathway is kinetically favored. These calculations would also shed light on the electronic and steric factors that influence the competition between these and other potential reaction channels. Recent research has highlighted the involvement of pyridine N-oxide in photoredox-catalyzed reactions, where it can generate a pyridine N-oxy radical, leading to regioselective difunctionalization of α-olefins. nih.govacs.org Computational modeling of such radical and polar substitution pathways would be crucial to understanding the reactivity of this compound in similar transformations. nih.govacs.org
Computational Prediction and Validation of Spectroscopic Properties
Computational methods are widely used to predict and help interpret various spectroscopic data, including NMR, UV-Vis, and IR spectra. These theoretical predictions, when compared with experimental results, can confirm molecular structures and provide a deeper understanding of the electronic transitions and magnetic environments within a molecule.
Theoretical Calculation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts for this compound can be performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These calculations predict the chemical shifts of the various hydrogen and carbon atoms in the molecule.
The formation of the N-oxide in pyridine derivatives leads to characteristic changes in the 13C NMR spectrum. Generally, the ortho (C2, C6) and para (C4) carbon atoms experience an upfield shift, while the meta (C3, C5) carbons undergo a downfield shift. cdnsciencepub.com This is attributed to a significant alteration in the electronic configuration upon N-oxidation. cdnsciencepub.com Molecular orbital calculations have shown a qualitative correlation between the excess charge density and the change in chemical shifts. cdnsciencepub.com The introduction of the oxygen atom also results in a downfield shift for neighboring protons in the 1H NMR spectrum. acs.org
Below is a table of representative experimental 13C NMR chemical shifts for pyridine N-oxide, which can serve as a basis for predicting the shifts in this compound. The presence of the ethenyl group at the C4 position would further influence these values.
| Carbon Atom | Pyridine (ppm) | Pyridine N-Oxide (ppm) |
| C2, C6 | 150.5 | 138.5 |
| C3, C5 | 124.2 | 125.5 |
| C4 | 136.2 | 125.3 |
Prediction of UV-Vis Absorption Maxima and Electronic Transitions
Theoretical calculations can predict the electronic absorption spectrum of a molecule by determining the energies of its electronic transitions. Time-dependent density functional theory (TD-DFT) is a common method for this purpose. These calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, which corresponds to the intensity of the absorption bands.
The electronic states of pyridine N-oxide have been studied both experimentally and computationally. nih.gov Multi-reference multi-root configuration interaction (CI) calculations have been used to determine the vertical excitation energies and oscillator strengths for both Rydberg and valence states. nih.gov For this compound, the presence of the ethenyl group in conjugation with the pyridine N-oxide ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyridine N-oxide. Computational studies can precisely quantify this shift and identify the nature of the electronic transitions involved (e.g., π → π* or n → π*).
Analysis of Charge Distribution and Bonding Characteristics
Understanding the distribution of electrons within a molecule is key to comprehending its reactivity and physical properties. Computational methods provide various tools to analyze the electronic structure in detail.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study charge distribution, orbital interactions, and bonding in molecules. It provides a localized, intuitive picture of the chemical bonds and lone pairs. For this compound, NBO analysis can offer significant insights into the nature of the N-O bond and the electronic effects of the ethenyl substituent.
Mulliken Population Analysis and Electrostatic Potential Maps
Computational analysis is crucial for understanding the electronic characteristics of this compound. Mulliken population analysis and molecular electrostatic potential (MEP) maps are two such methods that offer a detailed view of charge distribution and molecular reactivity.
Mulliken Population Analysis is a method used to calculate the partial atomic charges in a molecule, providing a way to quantify the electron distribution among the atoms. chemrxiv.orgchemrxiv.orguni-muenchen.de This analysis is derived from the linear combination of atomic orbitals (LCAO) molecular orbital theory. While it has known limitations, such as sensitivity to the basis set used in the calculation, it remains a widely used tool for a qualitative understanding of charge distribution. uni-muenchen.de For pyridine N-oxides, the N-O bond is a key feature, formally represented as a zwitterionic dative bond which results in a high dipole moment and significant water solubility. nih.gov
In this compound, the Mulliken analysis is expected to show a significant negative charge on the oxygen atom and a corresponding positive charge distributed across the pyridine ring, particularly on the nitrogen atom. The ethenyl (vinyl) group at the 4-position would further influence this charge distribution through resonance and inductive effects.
Illustrative Mulliken Atomic Charges for this compound
| Atom | Mulliken Charge (a.u.) |
|---|---|
| O1 | -0.550 |
| N1 | +0.250 |
| C2 | -0.080 |
| C3 | +0.050 |
| C4 | -0.120 |
| C5 | +0.050 |
| C6 | -0.080 |
| C7 (vinyl) | -0.100 |
| C8 (vinyl) | -0.090 |
Note: These values are illustrative and depend on the specific computational method and basis set employed.
Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution around a molecule. deeporigin.comwolfram.com These maps are plotted on the molecule's electron density surface, with colors indicating the electrostatic potential: red typically signifies regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). deeporigin.comwolfram.com ESP maps are invaluable for predicting how a molecule will interact with other molecules, such as biological targets or reagents. deeporigin.comnih.gov They help identify sites for electrophilic and nucleophilic attack. researchgate.net
For this compound, the ESP map would clearly show a region of strong negative potential around the N-oxide oxygen atom, making it a prime site for interaction with electrophiles or hydrogen bond donors. The pyridine ring would exhibit varying potentials, with the hydrogens and certain carbons showing a positive potential. These maps are crucial in rational drug design for optimizing electrostatic interactions between a ligand and its receptor. deeporigin.com
Quantitative Structure-Activity Relationships (QSAR) in Rational Design
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern rational drug design. These computational methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov By quantifying molecular properties (descriptors) and correlating them with activity, QSAR models can predict the activity of new, unsynthesized compounds. tandfonline.comnih.gov
For pyridine N-oxide derivatives, 3D-QSAR studies have been successfully employed to explore their potential as antiviral agents, for instance, as inhibitors of the SARS-CoV-2 main protease. tandfonline.comnih.govresearchgate.net In such studies, a dataset of pyridine N-oxide compounds with known activities is aligned, and various molecular fields (steric, electrostatic, hydrophobic, etc.) are calculated. tandfonline.comresearchgate.net Statistical methods are then used to build a model that relates these fields to the observed biological activity. tandfonline.com
The resulting QSAR models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net For a molecule like this compound, a QSAR study could guide the design of derivatives with enhanced activity by suggesting modifications to the ethenyl group or substitutions on the pyridine ring. For example, a model might indicate that adding a bulky, electronegative group at a specific position would improve binding to a target protein.
Key Steps in a QSAR Study for this compound Derivatives
| Step | Description |
|---|---|
| 1. Data Set Selection | Compile a series of 4-ethenylpyridine N-oxide derivatives with experimentally measured biological activity. |
| 2. Molecular Modeling & Alignment | Build 3D models of all compounds and align them based on a common structural scaffold. |
| 3. Descriptor Calculation | Compute various physicochemical descriptors (e.g., steric, electronic, hydrophobic) for each molecule. |
| 4. Model Development | Use statistical methods (e.g., CoMFA, CoMSIA) to create a mathematical equation linking descriptors to activity. |
| 5. Model Validation | Assess the statistical quality and predictive power of the model using internal and external validation techniques. |
| 6. Prediction & Design | Use the validated model to predict the activity of new, virtual compounds and guide the synthesis of promising candidates. |
Application of Machine Learning Methodologies in Pyridine N-Oxide Research
The intersection of computational chemistry and machine learning (ML) is a rapidly expanding field, offering powerful tools to accelerate materials and drug discovery. nih.govufl.edu ML models, particularly deep neural networks, can be trained on large datasets of quantum mechanical calculations to create highly accurate and computationally efficient potentials. ufl.edu These ML potentials can then be used to predict the properties and behavior of molecules at a fraction of the cost of traditional methods. ufl.edu
In the context of pyridine N-oxides, machine learning can be applied in several ways:
Property Prediction: ML models can be trained to predict a wide range of properties for pyridine N-oxide derivatives, including their electronic structure, reactivity, and even their performance in specific applications, such as photoanodes in photoelectrochemical water splitting. mdpi.com
Accelerating Discovery: By screening vast virtual libraries of compounds, ML can identify promising candidates with desired properties much faster than is possible with traditional computational or experimental approaches. mdpi.comresearchgate.net For example, an ML model could screen thousands of potential derivatives of this compound to find those with optimal electronic properties for a specific catalytic application.
Mechanism Elucidation: ML techniques can help analyze complex reaction data and simulation trajectories to uncover reaction mechanisms and identify key factors controlling reactivity. For instance, ML has been used to guide the design of catalysts by identifying the crucial active sites, such as pyridinic nitrogen, in complex materials. researchgate.net
The development of open-source ML frameworks and libraries has made these advanced techniques more accessible to the broader scientific community, fostering innovation and collaboration in the field of computational chemistry. nih.gov
Advanced Applications of 4 Ethenyl 1 Oxidopyridin 1 Ium in Organic and Materials Chemistry
Role as a Versatile Building Block in Complex Organic Synthesis
The dual reactivity of 4-ethenyl-1-oxidopyridin-1-ium makes it a powerful tool in the hands of organic chemists. The electron-rich pyridine (B92270) N-oxide ring can direct reactions and influence the electronic properties of molecules, while the vinyl group provides a handle for various chemical transformations.
Precursor for Advanced Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, natural products, and functional materials. kit.eduopenmedicinalchemistryjournal.comresearchgate.net this compound serves as a key starting material for the synthesis of more complex heterocyclic systems. The pyridine N-oxide can be a precursor to various substituted pyridines. abertay.ac.uk For instance, the N-oxide group can be functionalized or removed to introduce different substituents onto the pyridine ring. abertay.ac.uk The vinyl group can participate in a variety of cycloaddition reactions, such as Diels-Alder reactions, to construct new ring systems. This allows for the creation of novel and complex molecular architectures with potential applications in medicinal chemistry and materials science. openmedicinalchemistryjournal.com
Reagent in Diverse Functional Group Interconversions
Beyond its role as a structural precursor, this compound and its derivatives can act as reagents to facilitate functional group interconversions. The N-oxide moiety can function as a mild oxidizing agent, capable of transferring an oxygen atom to other molecules. hope.edu This property is particularly useful in reactions where selective oxidation is required without affecting other sensitive functional groups in the molecule. hope.eduscirp.org Furthermore, the pyridine N-oxide can act as a catalyst in various organic reactions, including oxidations and reductions, by activating Lewis acidic sites. The vinyl group can also be transformed into a range of other functional groups through reactions such as oxidation, reduction, and addition reactions.
Applications in Polymer Chemistry and Macromolecular Science
The presence of the polymerizable vinyl group makes this compound a valuable monomer in polymer chemistry. The resulting polymers, poly(4-vinylpyridine N-oxide) (P4VPNO), possess unique properties due to the presence of the N-oxide moieties along the polymer chain. ontosight.ai
Homopolymerization and Copolymerization with Various Vinyl Monomers
This compound can undergo homopolymerization to produce poly(4-vinylpyridine N-oxide). ontosight.aicymitquimica.comcymitquimica.com This polymerization can be initiated through various methods, including free-radical polymerization. ontosight.ai Additionally, it can be copolymerized with a wide range of other vinyl monomers, such as styrene (B11656) and n-vinyl pyrrolidone. rsc.orgresearchgate.netrsc.org This allows for the synthesis of copolymers with tunable properties. For example, block copolymers containing P4VPNO segments have been synthesized, exhibiting enhanced segregation strength and forming well-ordered nanostructures. rsc.orgrsc.org The ability to create both homopolymers and copolymers with tailored characteristics opens up a wide range of potential applications. acs.orgacs.orgacs.org
Table 1: Polymerization Methods and Resulting Polymers
| Polymerization Type | Monomer(s) | Resulting Polymer | Key Features |
| Free Radical Polymerization | This compound | Poly(4-vinylpyridine N-oxide) (P4VPNO) | Water-soluble, forms complexes with metal ions. ontosight.ai |
| Anionic Polymerization | 4-Vinylpyridine (B31050) | Poly(4-vinylpyridine) (P4VP) | Living polymerization allows for controlled molecular weight. acs.org |
| Atom Transfer Radical Polymerization (ATRP) | 4-Vinylpyridine | Poly(4-vinylpyridine) (P4VP) | Controlled polymerization method. acs.org |
| Copolymerization | 4-Vinylpyridine and Styrene | Poly(styrene)-block-poly(4-vinylpyridine N-oxide) (PS-b-P4VPNO) | High segregation strength, forms sub-10 nm domains. rsc.orgrsc.org |
| Copolymerization | 4-Vinylpyridine and N-Vinyl Pyrrolidone | Poly(4-vinylpyridine-co-N-vinyl pyrrolidone) | Amphiphilic nature, potential for metal uptake. researchgate.net |
Synthesis of Functional Polymers Exhibiting N-Oxide Moieties
The incorporation of N-oxide groups into polymers imparts unique functionalities. Poly(4-vinylpyridine N-oxide) and its copolymers are water-soluble and can form complexes with various metal ions and small molecules. ontosight.aicymitquimica.com This property has led to their exploration in areas such as catalysis, where the polymer can act as a support for catalytic species. ontosight.ai The N-oxide groups can also participate in redox reactions, making these polymers potentially useful as polymer-supported oxidizing agents. hope.edu The hydrophilic and nonionic nature of P4VPNO in aqueous solutions also leads to interesting interactions with surfactants. rsc.org
Contributions to Advanced Material Science
The unique properties of both the monomeric and polymeric forms of this compound have led to their use in the development of advanced materials.
The ability of poly(4-vinylpyridine N-oxide) to form complexes with metal ions makes it a candidate for applications in catalysis and separation science. ontosight.aicymitquimica.com For instance, it has been investigated as a ligand for Group IV metal tetrachlorides and organotin(IV) chlorides. tandfonline.com Block copolymers containing P4VPNO segments are of significant interest for nanotechnology and microelectronics. rsc.orgrsc.org These copolymers can self-assemble into highly ordered nanostructures with very small feature sizes (sub-10 nm), which is crucial for applications such as next-generation lithography. rsc.orgrsc.org The enhanced segregation strength in these block copolymers, driven by the dipolar interactions of the N-oxide groups, allows for the creation of well-defined cylindrical and lamellar structures. rsc.orgrsc.org Furthermore, membranes made from these block copolymers have shown improved mechanical and chemical stability, making them promising for separation applications. rsc.org
Design and Synthesis of Novel Functional Materials
The polymerization of this compound is a key step in creating novel functional materials. The resulting polymer, poly(4-vinylpyridine N-oxide) (PVPNO), is a synthetic, water-soluble polymer with distinctive properties conferred by the N-oxide functional group. ontosight.ai The synthesis of PVPNO is typically achieved through the free-radical polymerization of 4-vinylpyridine N-oxide monomers. ontosight.ai
A significant area of application is in the creation of block copolymers. For instance, poly(styrene)-block-poly(4-vinylpyridine N-oxide) (PS-b-P4VPNO) block copolymers have been synthesized by oxidizing their precursor, poly(styrene)-block-poly(4-vinylpyridine) (PS-b-P4VP). rsc.org These copolymers exhibit enhanced segregation strength, which is crucial for forming microphase-separated domains with very small feature sizes (under 10 nm), making them valuable for next-generation lithography and the microelectronics industry. rsc.orgrsc.orgosti.gov The self-assembly of these block copolymers can form ordered cylindrical and lamellar structures on a sub-10 nm scale. rsc.org
Furthermore, functional materials derived from this compound have found use in environmental applications. For example, poly(ethylene terephthalate) (PET) fibers grafted with 4-vinyl pyridine and subsequently converted to the N-oxide derivative have been shown to be effective adsorbents for removing dyes like methylene (B1212753) blue from aqueous solutions.
The synthesis of these materials can be tailored to achieve specific properties. For example, submicron hydrogel particles of poly(4-vinylpyridine) can be synthesized via emulsion polymerization and subsequently quaternized to introduce a positive charge, creating materials with potential in various biological and environmental applications. tubitak.gov.tr
Investigation of Optoelectronic Properties and Non-Linear Optical (NLO) Response
The electronic properties of materials derived from this compound are a subject of intense research. The N-oxide group imparts a large dipole moment, which significantly influences the material's properties. rsc.org For example, in PS-b-PVPNO block copolymers, the increased dipole moment of the vinylpyridine N-oxide segments is responsible for the experimentally observed morphological changes. rsc.orgosti.gov
Polymers based on 4-vinylpyridine have been investigated for their optical properties. The optical band gap of poly(4-vinylpyridine) (P4VP) is reported to be around 3.8 eV. nih.gov When P4VP is incorporated into composites with metal oxides like ZnO, the bandgap can be reduced, for instance, to 2.8 eV in the case of a P(4-VP)-ZnO composite, enhancing its capacity for UVA absorption. nih.gov Studies on quaternized derivatives of P4VP have shown that the optical energy gap can be significantly reduced from 4.1 eV for PVP to a range of 2.74–2.85 eV for the quaternized derivatives, indicating their potential in semiconductor and optoelectronic applications. mdpi.com
Additionally, pyridine N-oxides have been explored as components in polymeric nonlinear optical (NLO) materials. dtic.mil The NLO response of chromophores can be tuned through coordination with metal centers or by protonation. mdpi.commdpi.com Theoretical studies have also been conducted on the linear and nonlinear optical properties of the pyridine N-oxide molecule itself. scite.ai
Table 1: Optical Properties of 4-Vinylpyridine Based Polymers
| Polymer/Composite | Optical Band Gap (eV) | Key Findings | Citations |
| Poly(4-vinylpyridine) (P4VP) | 3.8 | Absorption is mainly within ultraviolet light. | nih.gov |
| P(4-VP)-ZnO Composite | 2.8 | Reduced bandgap increases UVA absorption capacity. | nih.gov |
| Quaternized P4VP Derivatives | 2.74 - 2.85 | Significant reduction in optical energy gap, suggesting potential for optoelectronic applications. | mdpi.com |
Catalytic and Organocatalytic Applications
The pyridine N-oxide moiety is a versatile functional group in catalysis, acting both as a ligand in metal-catalyzed reactions and as an organocatalyst itself.
Employment as Ligands in Metal-Catalyzed Organic Reactions
The N-oxide groups in poly(4-vinylpyridine N-oxide) can act as ligands for metal ions, making the polymer a potential catalyst or catalyst support. ontosight.aicymitquimica.com The nitrogen atom in the pyridine ring of poly(4-vinylpyridine) (P4VP) can also form stable complexes with a variety of transition metals, leading to new properties like enhanced catalytic activity. mdpi.com These polymer-metal complexes have been explored for various catalytic organic reactions. rsc.org
For example, P4VP–Ru(bda) polyelectrolyte-metal complexes have been synthesized and used as highly efficient catalysts for water oxidation, achieving high turnover numbers. rsc.org In these complexes, the P4VP acts as a macromolecular ligand. Another example is the use of poly(4-vinylpyridine-co-divinylbenzene) as a support for Co2+ catalysts in the oxidation of cyclohexane. mdpi.com Cross-linked poly(4-vinylpyridine-N-oxide) has also been noted for its supporting role in catalytic methyltrioxorhenium oxidation reactions, where it serves as a stabilizing ancillary ligand. hope.edu
Table 2: Metal-Catalyzed Reactions Using 4-Vinylpyridine Based Ligands
| Catalytic System | Reaction | Key Findings | Citations |
| P4VP–Ru(bda) | Water Oxidation | Excellent catalytic performance with high turnover numbers (1200-1700). | rsc.org |
| Poly(4-vinylpyridine-co-divinylbenzene)-Co2+ | Cyclohexane Oxidation | Catalytically active, with higher Co2+ content lowering the initiation temperature. | mdpi.com |
| Poly(vinylpyridine-N-oxide) with Methyltrioxorhenium | Oxidation Reactions | The N-oxide functionality acts as a stabilizing ancillary ligand. | hope.edu |
Exploration of Organocatalytic Potentials
Heteroaromatic N-oxides are strong Lewis bases due to the polarization of the N-O bond, which makes them effective organocatalysts. nih.gov They are particularly adept at activating organosilicon reagents, such as in the allylation of aldehydes with allyltrichlorosilanes. nih.govencyclopedia.pub
Furthermore, pyridine N-oxides have emerged as key players in photoredox catalysis. nih.gov They can be used to generate reactive and versatile pyridine N-oxy radicals through single-electron oxidation. nih.govacs.org This strategy has been applied to develop various radical cascade reactions and C–H functionalizations. acs.orgnih.gov For instance, a dual system of a photoredox catalyst and a pyridine N-oxide can achieve the regioselective carbohydroxylation and aminohydroxylation of α-olefins. acs.org Pyridine N-oxides can also serve as hydrogen atom transfer (HAT) agents for the alkylation and heteroarylation of unactivated C(sp3)–H bonds. nih.gov In a different approach, a synergistic catalysis strategy involving a Brønsted acid and a chiral amine has been used for the asymmetric direct addition of aldehydes to 4-vinylpyridines. acs.org
Applications in Environmental Chemistry, e.g., as Advanced Spin Trapping Agents for Reactive Species
Polymers derived from this compound demonstrate significant potential in environmental remediation. Poly(4-vinylpyridine)-based materials have been successfully used to remove heavy metals like Cr(VI), Pb(II), Cd(II), and Hg(II) from wastewater. acs.org Additionally, copolymers functionalized with N-oxide groups have been employed to remove chromium from wastewater solutions. researchgate.net Composite materials of poly(vinylpyridine) with metal oxides such as TiO2 and ZnO have also been developed for the photocatalytic degradation of organic pollutants. nih.gov
In the context of detecting reactive oxygen species (ROS), a technique known as spin trapping coupled with electron paramagnetic resonance (EPR) spectroscopy is employed. nih.gov This method uses "spin traps," which are compounds that react with short-lived free radicals to form more stable radical adducts detectable by EPR. researchgate.net While various cyclic nitrones like DMPO and DEPMPO are common spin traps, nih.govresearchgate.net compounds related to this compound have also been investigated. Specifically, the nitrone spin trap α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (4-POBN) has been shown to enhance the peroxidase-mediated formation of the deferoxamine (B1203445) radical, suggesting the potential for nitrone spin traps to participate in biological oxidation processes. nih.gov This indicates the potential for designing advanced spin trapping agents based on the pyridine N-oxide framework for applications in environmental and biological chemistry.
Derivatives and Analogs of 4 Ethenyl 1 Oxidopyridin 1 Ium in Targeted Research
Structural Modifications of the Ethenyl Side Chain (e.g., Ethyl, Cyclopropyl, Methylidene Analogs)
Ethyl Analogs: The reduction of the ethenyl group to an ethyl group (-CH₂CH₃) represents a fundamental modification. The synthesis of 4-ethylpyridine (B106801) N-oxide is a well-established process, typically achieved through the oxidation of 4-ethylpyridine using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. youtube.com This modification from a sp²-hybridized vinyl group to a sp³-hybridized ethyl group alters the electronic properties of the pyridine (B92270) ring by removing the conjugation, which can impact its reactivity and interactions with biological targets.
Cyclopropyl Analogs: The introduction of a cyclopropyl ring in place of the ethenyl group introduces conformational rigidity and a unique electronic character. The synthesis of 4-cyclopropylpyridine N-oxide can be achieved by the oxidation of 4-cyclopropylpyridine. Research into cyclopropyl-substituted pyridinium (B92312) salts has demonstrated synthetic routes that could be adapted for N-oxide derivatives. researchgate.net The strained three-membered ring of the cyclopropyl group can exhibit electronic properties that mimic a double bond to some extent, offering a unique structural and electronic profile for targeted research.
Methylidene Analogs: The synthesis of 4-methylidene-1-oxidopyridin-1-ium presents a different synthetic challenge. One potential route involves the Wittig reaction or related olefination reactions on a suitable 4-formylpyridine N-oxide precursor. While specific literature on the synthesis of 4-methylidene-1-oxidopyridin-1-ium is scarce, the general principles of creating exocyclic double bonds on heterocyclic rings are well-documented. This modification would introduce a reactive methylene (B1212753) group, which could be a target for further functionalization or a key feature for specific binding interactions.
| Side Chain Modification | Structure | Synthetic Precursor | Key Synthetic Reaction | Potential Impact |
| Ethyl | -CH₂CH₃ | 4-Ethylpyridine | Oxidation | Removal of conjugation, altered electronics |
| Cyclopropyl | -c-C₃H₅ | 4-Cyclopropylpyridine | Oxidation | Increased rigidity, unique electronics |
| Methylidene | =CH₂ | 4-Formylpyridine N-oxide | Wittig/Olefination | Introduction of a reactive methylene group |
Systematic Investigation of Substituent Effects on the Pyridine Ring
The electronic and steric properties of the 4-ethenyl-1-oxidopyridin-1-ium scaffold can be finely tuned by introducing various substituents onto the pyridine ring. This systematic investigation is crucial for understanding structure-activity relationships and for the rational design of molecules with specific properties.
Halogenated Derivatives
The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring of this compound can significantly alter its electronic properties and reactivity. Halogenation of pyridine N-oxides is a well-established field, with methods available to achieve regioselective substitution. yorku.ca
Synthesis: Direct halogenation of pyridine N-oxides can be achieved using various reagents. For instance, treatment with oxalyl chloride or bromide can lead to the formation of 2-halopyridines. rsc.org The presence of the N-oxide group activates the pyridine ring towards electrophilic substitution, but also directs nucleophilic substitution at the 2- and 4-positions after activation of the N-oxide oxygen.
| Halogen | Position of Substitution | Synthetic Method | Impact on Properties |
| Chlorine | 2-position | Treatment with oxalyl chloride | Electron-withdrawing, potential for further functionalization |
| Bromine | 2-position | Treatment with oxalyl bromide | Electron-withdrawing, good leaving group for cross-coupling |
Alkyl and Alkoxy Substituted Analogs
Alkyl Analogs: The introduction of alkyl groups, such as methyl or ethyl, onto the pyridine ring can influence the molecule's lipophilicity and steric profile. The synthesis of alkyl-substituted pyridine N-oxides is typically achieved by the oxidation of the corresponding alkylpyridines. youtube.com Research on the oxidation of substituted pyridines has shown that pyridines bearing alkyl substituents often show almost complete conversion to their N-oxides. arkat-usa.org
Alkoxy Analogs: Alkoxy groups (-OR) are strong electron-donating groups that can significantly impact the electronic properties of the pyridine N-oxide ring. A patented process describes the synthesis of 4-methoxypyridine-N-oxide, providing a potential route for synthesizing alkoxy derivatives of this compound. youtube.com The introduction of an alkoxy group can increase the electron density of the ring, influencing its reactivity in electrophilic and nucleophilic reactions.
| Substituent | Position | Synthetic Precursor | Impact on Properties |
| Methyl | Various | Methylpyridine | Increased lipophilicity, steric effects |
| Methoxy | 4-position | 4-Methoxypyridine | Strong electron-donating, increased ring electron density |
Carboxylate and Amide-Functionalized Derivatives
Carboxylate Derivatives: The introduction of a carboxylic acid or ester group onto the pyridine ring introduces a site for further modification and can significantly alter the polarity and solubility of the molecule. While specific synthesis of a carboxylated this compound is not widely reported, general methods for the carboxylation of pyridine rings could be adapted.
Amide-Functionalized Derivatives: Amide functionalities are prevalent in pharmaceuticals and functional materials. The synthesis of amide-functionalized pyridine N-oxides can be achieved through amide coupling reactions between a carboxylated pyridine N-oxide and an amine, or by a three-component condensation of amines, carboxylic acids, and pyridine N-oxides. youtube.com These derivatives offer opportunities for creating complex molecules with specific hydrogen bonding capabilities.
| Functional Group | Synthetic Approach | Potential Properties |
| Carboxylate | Oxidation of a methyl group followed by esterification/hydrolysis | Increased polarity, site for further derivatization |
| Amide | Amide coupling or multi-component reaction | Hydrogen bonding capabilities, structural diversity |
Nitrated and Sulfonylated Structural Analogs
Nitrated Analogs: The nitro group (-NO₂) is a strong electron-withdrawing group that significantly deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution. The nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide is a well-documented process. nih.govresearchgate.net This reaction demonstrates the activating effect of the N-oxide group towards electrophilic substitution at the 4-position. The nitro group in 4-nitropyridine-N-oxide can be readily replaced by various nucleophiles, making it a versatile intermediate for the synthesis of other 4-substituted derivatives. organic-chemistry.org
Sulfonylated Analogs: The introduction of a sulfonyl group (-SO₂R) also imparts strong electron-withdrawing properties. The sulfonylation of pyridine-N-oxide has been reported, leading to the formation of pyridine-3-sulfonic acid. acs.org More recent methods have focused on the deoxygenative C2-sulfonylation of quinoline N-oxides, which could potentially be adapted for pyridine N-oxides. researchgate.net
| Functional Group | Position of Substitution | Synthetic Method | Impact on Properties |
| Nitro | 4-position | Nitration with mixed acid | Strong electron-withdrawing, versatile intermediate |
| Sulfonyl | 3-position (general) | Sulfonation | Strong electron-withdrawing |
Exploration of Extended Conjugated Systems Incorporating the this compound Moiety (e.g., Stilbene Derivatives)
The ethenyl side chain of this compound provides a reactive handle for the construction of extended π-conjugated systems. One prominent area of exploration is the synthesis of stilbene-like derivatives, where the pyridyl N-oxide moiety is connected to another aromatic ring through a double bond.
Synthesis via Heck Coupling: The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds and has been successfully employed for the coupling of 4-vinylpyridine (B31050) with various aryl halides to synthesize stilbene derivatives. researchgate.netmdpi.com This reaction, typically catalyzed by palladium complexes, allows for the creation of a diverse library of styrylpyridine derivatives. While these studies often use 4-vinylpyridine as the starting material, subsequent N-oxidation would yield the desired 4-styrylpyridine N-oxide derivatives.
Research Findings: The synthesis of 3-styrylpyridine-1-oxides has been reported, demonstrating the feasibility of creating such extended conjugated systems. nih.gov These molecules are of interest due to their potential photophysical and electronic properties. The extended conjugation can lead to interesting fluorescence and non-linear optical properties. The electronic nature of the substituents on the second aromatic ring can be varied to fine-tune these properties, making them promising candidates for applications in materials science and as molecular probes.
| Extended System | Synthetic Method | Key Features | Potential Applications |
| Stilbene Derivatives | Heck Coupling of 4-vinylpyridine followed by N-oxidation | Extended π-conjugation | Materials science, molecular probes, photophysics |
Polymeric and Oligomeric Forms of this compound
The polymerization of this compound leads to the formation of poly(4-vinylpyridine N-oxide) (PVPNO), a polymer with distinct properties and functionalities. The synthesis of PVPNO can be achieved through the direct polymerization of the 4-vinylpyridine N-oxide monomer or by the post-polymerization oxidation of poly(4-vinylpyridine) (P4VP).
Block copolymers containing PVPNO segments have also been synthesized and characterized. For instance, poly(styrene)-block-poly(4-vinylpyridine N-oxide) (PS-b-P4VPNO) has been prepared by the oxidation of its precursor, poly(styrene)-block-poly(4-vinylpyridine) (PS-b-P4VP). digitellinc.comrsc.org These block copolymers exhibit enhanced segregation strength due to the high Flory–Huggins interaction parameter (χ), which makes them suitable for creating microphase-separated domains with very small feature sizes, a property valuable in nanolithography. digitellinc.comrsc.org The increased dipole moment of the vinylpyridine N-oxide segments contributes to this increased immiscibility with polystyrene. digitellinc.com
The characterization of these polymers involves various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the oxidation of the pyridine rings, with characteristic peaks appearing for the N-O stretching vibration. rsc.org Nuclear magnetic resonance (NMR) spectroscopy helps in determining the composition and average molecular weight of the copolymers. rsc.org Thermal properties are investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide information on the thermal stability and glass transition temperatures of the polymers. mdpi.comresearchgate.net
Oligomeric forms of this compound have also been explored. For example, light-induced reactions within poly(4-vinyl pyridine)/pyridine gels can lead to the formation of 1,6-polyazaacetylene oligomers. This process involves the photoinduced ring-opening of pyridine, followed by self-condensation to produce cross-linked, conjugated oligomers.
Below is a data table summarizing the synthesis and properties of some polymeric forms of this compound.
| Polymer/Copolymer | Synthesis Method | Precursor | Characterization Techniques | Key Properties |
| Poly(4-vinylpyridine N-oxide) (PVPNO) | Oxidation of Poly(4-vinylpyridine) | Poly(4-vinylpyridine) | FTIR, NMR, TGA, DSC | Water-soluble, high dipole moment |
| Poly(styrene)-block-poly(4-vinylpyridine N-oxide) (PS-b-P4VPNO) | Oxidation of PS-b-P4VP | Poly(styrene)-block-poly(4-vinylpyridine) | FTIR, NMR, SAXS, AFM | Forms microphase-separated domains, high χ parameter |
| Quaternized Poly(4-vinylpyridine) | Quaternization of Poly(4-vinylpyridine) | Poly(4-vinylpyridine) | FTIR, NMR, TGA, DSC | Cationic polyelectrolyte, variable hydrophilicity |
Establishment of Structure-Reactivity and Structure-Property Relationships in Derivatives
A significant area of research is dedicated to understanding how modifications to the chemical structure of this compound derivatives influence their reactivity and properties. This knowledge is crucial for designing materials with tailored functionalities.
Structure-Property Relationships:
The properties of polymers derived from this compound can be systematically tuned by altering their chemical structure. A prominent example is the quaternization of poly(4-vinylpyridine) (P4VP) to produce cationic polyelectrolytes. mdpi.comnih.gov The degree of quaternization, achieved by varying the molar ratio of the quaternizing agent (e.g., methyl iodide or tetradecyl bromide), has a profound impact on the physicochemical properties of the resulting polymer. mdpi.comnih.gov
Studies have shown that increasing the degree of quaternization affects the polymer's solubility, thermal stability, and surface behavior. mdpi.comnih.gov For instance, N-methyl quaternized derivatives of P4VP exhibit changes in their thermal characteristics and optical properties, including the optical band gap, which can be correlated with the degree of quaternization. mdpi.comresearchgate.netnih.gov The quaternization also influences the solvation properties of the polymers in different solvent mixtures. mdpi.comnih.gov
The introduction of long alkyl chains through quaternization, for example with tetradecyl bromide, alters the surface activity of the polymer. The surface pressure-area isotherms of these polymer monolayers at the air-water interface show distinct shapes at different quaternization degrees. nih.gov
The thermal properties of poly[N-(monomethoxypolyethylene oxide)-4-vinylpyridinium salt]s have been investigated, showing that the length of the polyethylene oxide (PEO) side chains and the nature of the counter-ion influence the melting and glass transition temperatures. tandfonline.com
Structure-Reactivity Relationships:
The reactivity of pyridine N-oxide derivatives is influenced by the nature and position of substituents on the pyridine ring. The N-oxide group itself alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions compared to pyridine. scripps.eduyoutube.com
For instance, the nitro group in 4-nitropyridine-N-oxide is readily replaced by nucleophiles, providing a convenient method for the synthesis of various 4-substituted pyridine-N-oxides. semanticscholar.orgresearchgate.net The reactivity of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane has been studied to understand the electronic effects of substituents. The reaction rates were found to correlate with the Hammett σ values of the substituents, indicating a clear structure-reactivity relationship. rsc.org
The following table provides a summary of the relationship between structural modifications and the resulting properties or reactivity in derivatives of this compound.
| Structural Modification | Derivative | Effect on Property/Reactivity |
| Degree of Quaternization | N-alkyl quaternized poly(4-vinylpyridine) | Alters solubility, thermal stability, surface activity, and optical properties. mdpi.comnih.gov |
| Length of PEO Side-Chains | Poly[N-(monomethoxypolyethylene oxide)-4-vinylpyridinium salt]s | Influences melting and glass transition temperatures. tandfonline.com |
| Substituents on Pyridine Ring | Substituted pyridine N-oxides | Modifies the electronic properties and reactivity towards nucleophiles and electrophiles. semanticscholar.orgresearchgate.netrsc.org |
Future Directions and Emerging Research Avenues for 4 Ethenyl 1 Oxidopyridin 1 Ium
Development of Novel Catalytic Systems Based on 4-Ethenyl-1-oxidopyridin-1-ium
The N-oxide group in this compound is a key feature for developing new catalytic systems. Research into its polymeric form, poly(4-vinylpyridine-N-oxide) or PVPNO, has demonstrated its capability as an oxygen atom transfer (OAT) reagent. researchgate.netmorressier.com This opens avenues for its use as a recyclable, polymer-supported oxidant in various chemical transformations.
Future research will likely focus on:
Heterogeneous Catalysis: Creating cross-linked polymers of this compound to serve as stable and reusable heterogeneous catalysts. researchgate.net These could offer advantages over homogeneous catalysts by simplifying catalyst-product separation. whiterose.ac.uk
Metal-Organic Frameworks (MOFs): Incorporating the monomer as a ligand in the synthesis of MOFs. The N-oxide group can coordinate with metal centers, potentially leading to MOFs with unique catalytic activities for processes like oxidation or carbonylation.
Photocatalysis: Investigating composite materials where polymers or copolymers of this compound are combined with metal oxides like TiO2 or ZnO. nih.gov The pyridine-N-oxide moiety could enhance electrocatalytic activity and electron transfer kinetics, crucial for the degradation of pollutants. nih.gov
Research in this area will aim to develop catalysts with higher efficiency, selectivity, and stability for a range of organic reactions.
Integration into Supramolecular Architectures and Self-Assembled Systems
The ability of the pyridine (B92270) N-oxide group to participate in non-covalent interactions, such as hydrogen bonding and coordination with metal ions, makes this compound an excellent candidate for constructing complex supramolecular architectures. The polymerization of this monomer into block copolymers (BCPs) has already shown significant promise.
Emerging research directions include:
High-χ Block Copolymers: Synthesizing BCPs containing poly(4-vinylpyridine N-oxide) (P4VPNO) segments. The significant difference in polarity between P4VPNO and nonpolar blocks (like polystyrene) leads to a high Flory-Huggins interaction parameter (χ), driving microphase separation to form well-ordered nanostructures with very small feature sizes (sub-10 nm). digitellinc.comrsc.org These are highly desirable for applications in next-generation nanolithography and data storage. digitellinc.com
Responsive Membranes: Developing isoporous membranes from self-assembled BCPs containing this compound. These membranes can exhibit pH-responsive behavior and improved mechanical and chemical stability, making them suitable for advanced filtration and separation technologies. rsc.orgmdpi.com
Hierarchical Structures: Exploring the self-assembly of these BCPs in various selective solvents or melts to create a range of morphologies, including spherical micelles, wormlike micelles, and vesicles. ntu.edu.tw These structures can serve as templates or nanocarriers.
The table below summarizes key parameters and findings from studies on block copolymers derived from 4-vinylpyridine (B31050), the precursor to this compound, highlighting the potential for creating ordered systems.
| Block Copolymer System | Key Feature | Resulting Morphology | Potential Application |
| Polystyrene-b-poly(4-vinylpyridine N-oxide) (PS-b-P4VPNO) | High Flory-Huggins interaction parameter (χ) | Cylindrical and lamellar structures (<10 nm) digitellinc.com | Next-generation lithography digitellinc.comrsc.org |
| Poly(isoprene-b-styrene-b-4-vinylpyridine) (ISV) | Triblock terpolymer architecture | 2D square packed pores (~10-20 nm) mdpi.com | Ultrafiltration membranes mdpi.com |
| Polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) in deoxycholic acid | Self-assembly in a melt | Spherical micelles, wormlike micelles, vesicles ntu.edu.tw | Nanocapsules, controlled release ntu.edu.tw |
Bio-Inspired Chemical Transformations and Biomimetic Systems
The structure of this compound lends itself to the development of biomimetic systems that mimic natural biological processes. The N-oxide group can act as a hydrogen bond acceptor, similar to functionalities in biological molecules, and its oxygen transfer capabilities are relevant to enzymatic oxidation reactions.
Future research is anticipated in the following areas:
Artificial Enzymes: Designing polymers and materials incorporating the monomer that mimic the active sites of oxidoreductase enzymes. The N-oxide can act as a biomimetic oxygen source in catalytic cycles.
Biomimetic Membranes and Particles: Creating synthetic particles and membranes that replicate features of biological systems. nih.gov Polymers derived from this compound could be functionalized to create surfaces that mimic cells or viruses for applications in drug delivery and regenerative medicine. nih.govmdpi.com
Smart Drug Delivery Systems: Developing porous oxide layers or hydrogels on implant surfaces, where the material's porosity is designed to mimic bone tissue. mdpi.com Polymers based on this compound could be integrated into these systems to control drug release through specific interactions.
These biomimetic approaches aim to create therapeutic particles and systems with increased potency, specificity, and safety by better interfacing with biological environments. nih.gov
Advancement in High-Performance Materials Utilizing this compound
The incorporation of this compound into polymer backbones can significantly enhance material properties due to the polarity and reactivity of the N-oxide group. This opens up possibilities for creating a new generation of high-performance materials.
Prospective areas of investigation include:
Enhanced Polymer Blends: Using copolymers of this compound as compatibilizers in polymer blends. The polar N-oxide group can improve interfacial adhesion between otherwise immiscible polymers.
Advanced Coatings and Adhesives: Developing functional coatings where the N-oxide group can interact strongly with surfaces, providing improved adhesion, corrosion resistance, or specific surface properties.
Gas Separation Membranes: Fabricating membranes from polymers containing this compound. The polarity of the N-oxide may lead to selective interactions with certain gas molecules, enhancing the efficiency of gas separation processes. The increased immiscibility in block copolymers containing PVPNO segments is a key factor for creating well-defined nanostructures crucial for such applications. digitellinc.com
Interdisciplinary Research Initiatives and Collaborative Investigations
The broad potential of this compound necessitates a multidisciplinary approach to unlock its full capabilities. Collaborative efforts between different scientific fields will be essential for innovation.
Key areas for interdisciplinary research include:
Chemistry and Materials Science: Synthetic chemists can focus on creating novel monomers and polymers, while materials scientists can characterize their physical properties and develop fabrication methods for advanced materials and devices. rsc.org
Catalysis and Chemical Engineering: Experts in catalysis can design and test new catalytic systems, while chemical engineers can work on scaling up these processes for industrial applications. whiterose.ac.uksemanticscholar.org
Biomedical Engineering and Medicine: Collaborations in this area can lead to the development of novel biomimetic drug delivery systems, tissue engineering scaffolds, and advanced medical implants. nih.govmdpi.com
Physics and Nanoscience: Physicists and nanoscientists can explore the self-assembly behavior of block copolymers at the nanoscale, providing fundamental insights needed for applications in electronics and photonics. rug.nl
Such collaborative investigations will accelerate the transition of fundamental research on this compound into practical, high-impact technologies.
Q & A
Basic: What synthetic methodologies are commonly employed for 4-Ethenyl-1-oxidopyridin-1-ium?
Methodological Answer:
Synthesis typically involves the oxidation of 4-vinylpyridine using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. For example:
- Step 1: Dissolve 4-vinylpyridine in a polar solvent (e.g., methanol or acetonitrile).
- Step 2: Add oxidizing agent (e.g., 30% H₂O₂) dropwise at 0–5°C to avoid side reactions.
- Step 3: Stir for 12–24 hours at room temperature, followed by solvent evaporation and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Yield optimization often requires adjusting molar ratios (e.g., 1:1.2 substrate-to-oxidizer) and reaction time .
Basic: How is the crystal structure of this compound determined experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Employ direct methods via SHELXT for phase determination .
- Refinement: Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Validation: Check for crystallographic residuals (R1 < 0.05) and verify geometry using Mercury CSD for intermolecular interaction analysis .
Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?
Methodological Answer:
Contradictions often arise from differing experimental conditions (e.g., heating rates, atmosphere). To address this:
- Controlled Replication: Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres at standardized heating rates (e.g., 10°C/min).
- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., sample purity, particle size) impacting decomposition onset temperatures .
- Cross-Validation: Compare results with differential scanning calorimetry (DSC) to correlate mass loss with thermal events (e.g., melting or sublimation) .
Advanced: What computational strategies predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations are critical:
- Model Setup: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry.
- Property Prediction: Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
- Validation: Compare computed IR spectra with experimental data (e.g., FT-IR peaks at 1250–1300 cm⁻¹ for N-O stretching) .
- Software Tools: ORCA or Gaussian for simulations; VMD for visualization .
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR: ¹H NMR (DMSO-d6, 400 MHz): δ 8.4–8.6 ppm (pyridinium protons), 5.8–6.2 ppm (vinyl protons).
- FT-IR: Peaks at 1640 cm⁻¹ (C=C stretching) and 1250 cm⁻¹ (N-O asymmetric stretch).
- Mass Spectrometry: ESI-MS (positive mode) shows [M+H]⁺ at m/z 122.1 (calc. 121.14) .
Advanced: How to design a robust experiment to study its reactivity with electrophiles?
Methodological Answer:
Apply the P-E/I-C-O framework :
- Population (P): this compound in anhydrous DMF.
- Exposure (E): Electrophiles (e.g., methyl iodide, benzyl bromide) at varying molar equivalents.
- Control (C): Reactions without electrophiles or under inert atmospheres.
- Outcome (O): Quantify substitution products via HPLC (C18 column, acetonitrile/water mobile phase).
Use kinetic modeling (e.g., pseudo-first-order assumptions) to derive rate constants .
Basic: What are the key physicochemical properties of this compound?
- Molecular Weight: 121.14 g/mol
- Density: 0.97 g/cm³
- Boiling Point: 307°C at 760 mmHg
- Solubility: Miscible in polar aprotic solvents (DMF, DMSO), sparingly soluble in water .
Advanced: How can researchers optimize synthetic yield using Design of Experiments (DoE)?
Methodological Answer:
- Factors: Temperature (X₁), oxidizer concentration (X₂), reaction time (X₃).
- Response Surface Methodology (RSM): Central Composite Design with 3 levels per factor.
- Analysis: ANOVA to identify significant interactions (e.g., X₁X₂ for yield maximization).
- Validation: Confirm optimal conditions (e.g., 25°C, 1.5 eq H₂O₂, 18 hours) with triplicate runs .
Advanced: What strategies analyze intermolecular interactions in its crystal packing?
Methodological Answer:
- Hirshfeld Surface Analysis: Use CrystalExplorer to map close contacts (e.g., C-H···O interactions).
- Packing Similarity: Compare with Cambridge Structural Database (CSD) entries via Mercury CSD ’s Materials Module .
- Energy Frameworks: Calculate lattice energies (e.g., CE-B3LYP) to quantify stabilization from π-π stacking .
Advanced: How to perform comparative analysis of derivatives for structure-activity relationships (SAR)?
Methodological Answer:
- Library Synthesis: Modify substituents (e.g., 3-methyl or 2-chloro derivatives) using analogous protocols .
- Biological Assays: Test antimicrobial activity via agar diffusion (e.g., E. coli ATCC 25922) and correlate with Hammett σ constants.
- Multivariate Analysis: Principal Component Analysis (PCA) to link electronic parameters (HOMO-LUMO) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
